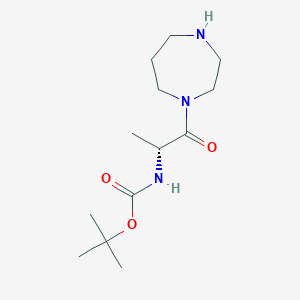
(R)-tert-Butyl (1-(1,4-diazepan-1-yl)-1-oxopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H25N3O3. It is known for its unique structure, which includes a diazepane ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of (2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester typically involves the reaction of diazepane derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
(2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diazepane ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The diazepane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester include:
1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide: This compound also contains a diazepane ring and is used in similar research applications.
(S)-(2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester: A stereoisomer of the compound with similar properties and applications.
The uniqueness of (2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
864754-26-7 |
|---|---|
Molekularformel |
C13H25N3O3 |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-(1,4-diazepan-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-10(15-12(18)19-13(2,3)4)11(17)16-8-5-6-14-7-9-16/h10,14H,5-9H2,1-4H3,(H,15,18)/t10-/m1/s1 |
InChI-Schlüssel |
XGQKYXVXKHPGEW-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
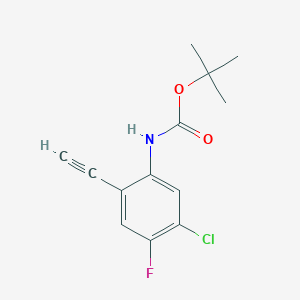
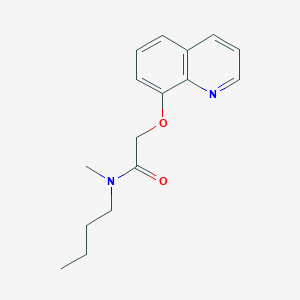
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)



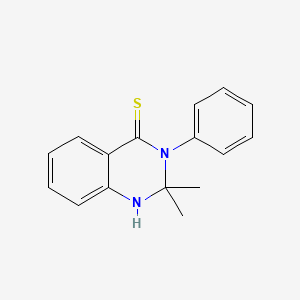

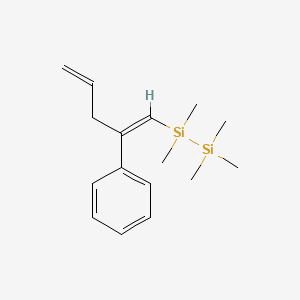
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
